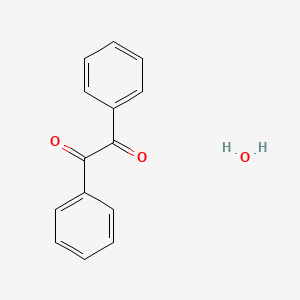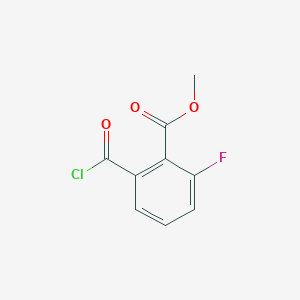
1,2-Diphenylethane-1,2-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylethane-1,2-dione;hydrate, also known as benzil, is an organic compound with the formula (C₆H₅CO)₂. It is a yellow crystalline solid that is one of the most common diketones. This compound is known for its unique structural features, including a long carbon-carbon bond between the two carbonyl centers, which indicates the absence of pi-bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1,2-dione;hydrate can be synthesized through various methods. One common method involves the oxidation of benzoin using nitric acid or other oxidizing agents. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-yield methods to ensure cost-effectiveness and efficiency. For example, a method involving the reaction of benzyl chloride with sodium metal or copper powder has been developed to optimize yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diphenylethane-1,2-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to benzoin or other related compounds.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzoin.
Substitution: Various substituted benzil derivatives.
Applications De Recherche Scientifique
1,2-Diphenylethane-1,2-dione;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-diphenylethane-1,2-dione;hydrate involves its ability to act as a photoinitiator. When exposed to ultraviolet radiation, the compound absorbs the energy and undergoes decomposition, forming free-radical species. These free radicals then initiate the polymerization process by forming cross-links within the material . Additionally, its ability to form derivatives with biologically important substances is mediated by its reaction with nucleophiles in the presence of oxidizing agents .
Comparaison Avec Des Composés Similaires
Benzophenone: Another diketone with similar structural features but different applications.
Glyoxal: A simpler diketone with different reactivity and applications.
Bibenzil: A related compound with similar structural features but different chemical properties.
Uniqueness: 1,2-Diphenylethane-1,2-dione;hydrate is unique due to its specific structural features, such as the long carbon-carbon bond between the carbonyl centers and its ability to act as a photoinitiator. Its versatility in undergoing various chemical reactions and forming derivatives with biologically important substances further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
920025-03-2 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1,2-diphenylethane-1,2-dione;hydrate |
InChI |
InChI=1S/C14H10O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10H;1H2 |
Clé InChI |
WEGMAIACVUKKDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)

